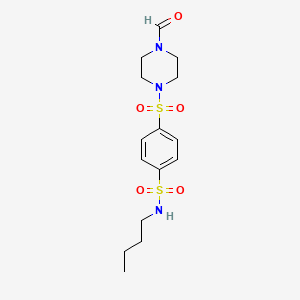
N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymer industries. This compound is characterized by the presence of a butyl group, a formylpiperazine moiety, and two sulfonyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide typically involves the following steps:
Formation of Sulfonyl Chloride: The starting material, a thiol derivative, is oxidized using reagents like hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) to form the corresponding sulfonyl chloride.
Coupling with Piperazine: The sulfonyl chloride is then reacted with piperazine under basic conditions to form the sulfonamide linkage.
Formylation: The piperazine ring is subsequently formylated using formic acid or formylating agents like formic anhydride.
Butylation: Finally, the benzene ring is butylated using butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: NaBH₄, LiAlH₄
Nucleophiles: Amines, alcohols, thiols
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Hydroxymethyl derivatives
Substitution: Various sulfonamide derivatives
Scientific Research Applications
N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-Butylbenzenesulfonamide: Similar structure but lacks the formylpiperazine moiety.
Sulfanilamide: Contains a sulfonamide group but differs in the rest of the structure.
Uniqueness
N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide is unique due to the presence of both the formylpiperazine and butyl groups, which confer distinct chemical and biological properties compared to other sulfonamides .
Properties
CAS No. |
604761-80-0 |
|---|---|
Molecular Formula |
C15H23N3O5S2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-butyl-4-(4-formylpiperazin-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C15H23N3O5S2/c1-2-3-8-16-24(20,21)14-4-6-15(7-5-14)25(22,23)18-11-9-17(13-19)10-12-18/h4-7,13,16H,2-3,8-12H2,1H3 |
InChI Key |
LVDDWMLSLQUWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


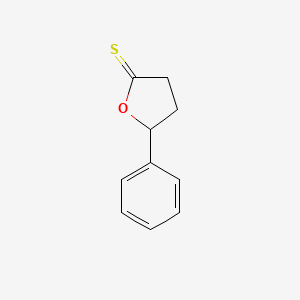
![2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12580147.png)

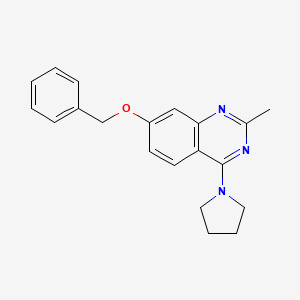
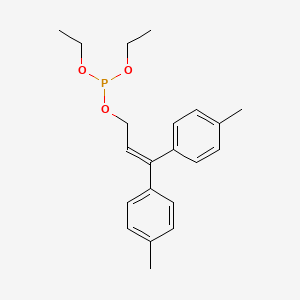
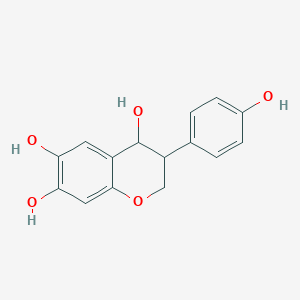
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)
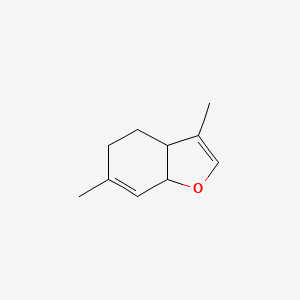
![2,2'-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid](/img/structure/B12580198.png)
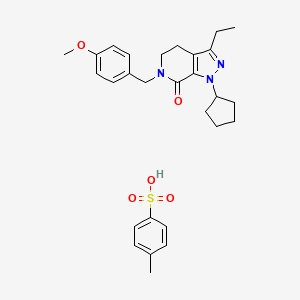
![2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B12580208.png)
![2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12580216.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12580225.png)
![4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline](/img/structure/B12580226.png)
